molecular formula C19H20Cl2N2O3S B2923137 3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide CAS No. 681841-64-5

3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B2923137
CAS No.: 681841-64-5
M. Wt: 427.34
InChI Key: CIEZYRKWDVEGRC-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c1-11-4-6-16-14(10-11)13(12(2)23-16)8-9-22-27(24,25)17-7-5-15(20)18(21)19(17)26-3/h4-7,10,22-23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEZYRKWDVEGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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